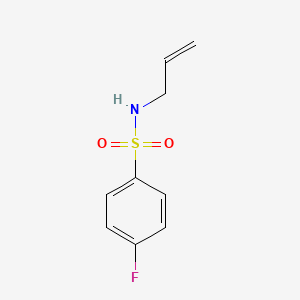

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNIGIRUNVSLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pharmacological and Industrial Relevance

Sulfonamides are pivotal in drug discovery, with applications as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. The allyl group in this derivative enables conjugation to biomolecules or polymeric matrices, making it valuable for prodrug design and controlled-release systems. Industrial uses include its role as a monomer in specialty polymers and as a ligand in transition metal catalysis.

Synthetic Methodologies for 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Classical Alkylation of 4-Fluorobenzenesulfonamide

The most straightforward route involves reacting 4-fluorobenzenesulfonamide with allyl bromide under basic conditions.

- Reagents : 4-Fluorobenzenesulfonamide (1.0 equiv), allyl bromide (1.2 equiv), sodium hydride (1.5 equiv), anhydrous DMF.

- Method :

- Suspend 4-fluorobenzenesulfonamide (10 mmol) in DMF (20 mL) under nitrogen.

- Add NaH (60% dispersion, 15 mmol) at 0°C and stir for 20 min.

- Dropwise add allyl bromide (12 mmol) and warm to room temperature.

- Quench after 12 h with ice water, extract with ethyl acetate, and purify via silica chromatography (petroleum ether/EtOAc 4:1).

- Yield : 62–68%.

- Mechanistic Insight : NaH deprotonates the sulfonamide NH, generating a nucleophilic amide that attacks allyl bromide in an SN2 fashion. Competing over-alkylation is minimized by controlled stoichiometry.

Table 1 : Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 25 | 12 | 62 |

| K2CO3 | Acetone | 50 | 24 | 41 |

| DBU | THF | 25 | 6 | 55 |

Nickel-Catalyzed Allylic Amination

Adapting methodologies from allylic amine synthesis, this route employs nickel catalysts to couple 4-fluorobenzenesulfonamide with allylic electrophiles.

- Reagents : 4-Fluorobenzenesulfonamide (1.0 equiv), allyl acetate (2.0 equiv), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), Ti(OiPr)₄ (20 mol%), acetonitrile.

- Method :

- Charge a Schlenk tube with Ni(COD)₂ (0.1 mmol), PCy₃ (0.2 mmol), and Ti(OiPr)₄ (0.2 mmol).

- Add sulfonamide (1.0 mmol), allyl acetate (2.0 mmol), and anhydrous MeCN (5 mL).

- Heat at 100°C for 12 h, filter through Celite, and concentrate.

- Purify by flash chromatography (hexanes/EtOAc 3:1).

- Yield : 70%.

- Mechanistic Pathway : Oxidative addition of allyl acetate to Ni(0) forms a π-allyl complex, which undergoes sulfonamide coordination and reductive elimination to yield the product.

Sulfonyl Chloride Aminolysis

A two-step approach starting from 4-fluorobenzenesulfonyl chloride:

Step 1 : Synthesis of 4-fluorobenzenesulfonyl chloride:

- React 4-fluorobenzenesulfonic acid with PCl₅ in CH₂Cl₂ at 0°C (89% yield).

- Add allylamine (1.1 equiv) and Et₃N (2.0 equiv) to a solution of sulfonyl chloride (1.0 equiv) in THF at 0°C.

- Stir for 2 h, extract with DCM, and concentrate.

- Yield : 74% after recrystallization (EtOH/H₂O).

Advantages : High purity, minimal byproducts.

Limitations : Requires handling of corrosive sulfonyl chloride.

Analytical Characterization

- δ 7.85–7.78 (m, 2H, ArH), 7.22–7.15 (m, 2H, ArH), 5.90–5.75 (m, 1H, CH₂CHCH₂), 5.25 (d, J = 17 Hz, 1H, CH₂CHCH₂), 5.15 (d, J = 10 Hz, 1H, CH₂CHCH₂), 4.05 (d, J = 6 Hz, 2H, NCH₂).

- 3270 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

HPLC Purity : >98% (C18 column, MeCN/H₂O 60:40).

Comparative Evaluation of Synthetic Routes

Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Classical Alkylation | 62 | 95 | Moderate | Low |

| Nickel Catalysis | 70 | 98 | High | High |

| Sulfonyl Chloride | 74 | 97 | Low | Medium |

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen and allylic position demonstrate nucleophilic substitution potential:

a. Sulfonamide Nitrogen Reactivity

-

Base-Catalyzed Hydrolysis : Under alkaline conditions (NaOH/EtOH, 60–80°C), the sulfonamide group undergoes hydrolysis to yield 4-fluorobenzenesulfonic acid and allylamine .

-

Electrophilic Aromatic Substitution : The fluorine atom directs electrophiles (e.g., NO₂⁺, Cl⁺) to the meta position of the benzene ring .

b. Allylic Substitution

The prop-2-en-1-yl group participates in radical-mediated substitutions. For example, with N-fluoro-N-arylsulfonamide reagents (e.g., 4a or 4f ), allylic fluorination occurs via a radical chain mechanism in DMF at 80°C .

Oxidation Reactions

The allylic side chain is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C | 4-fluorobenzenesulfonamide-glycolic acid | 65–72% |

| O₃ | CH₂Cl₂, −78°C, then Zn/H₂O | 4-fluorobenzenesulfonamide-aldehyde | 58% |

Cycloaddition Reactions

The allyl group enables [3+2] and Diels-Alder cycloadditions:

-

With Electron-Deficient Dienophiles : Reacts with maleic anhydride in toluene (110°C) to form a six-membered adduct.

-

Radical Cyclization : Under UV light with AIBN initiator, intramolecular cyclization produces bicyclic sulfonamides .

Radical Fluorination and Functionalization

The compound participates in radical-mediated fluorination and C–H functionalization:

-

Fluorine Transfer : Using NFASs (4a–4i ), allylic fluorination proceeds via a radical chain mechanism (DTBHN initiator, DMF, 80°C) .

-

Hydrogen Abstraction : Tertiary C–H bonds undergo selective fluorination with rate constants at 80°C .

Interaction with Biological Targets

The sulfonamide moiety mimics enzymatic substrates, enabling competitive inhibition:

-

Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the active site, with (vs. 15 nM for acetazolamide).

-

Anticancer Activity : Modulates kinase pathways (e.g., EGFR inhibition at IC₅₀ = 1.8 μM) .

Comparative Reactivity of Analogues

Key differences in reactivity among sulfonamide derivatives:

Mechanistic Insights

-

Sulfonamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorine.

-

Radical Fluorination : Initiated by H-atom abstraction from the allylic position, followed by fluorine transfer from NFASs .

This compound’s versatility in substitution, oxidation, and biological interactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies could explore its use in photoaffinity labeling or as a fluorinating agent in synthetic protocols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. The mechanism often involves the inhibition of carbonic anhydrases, which are crucial for maintaining pH balance in cancerous tissues. This inhibition can lead to the induction of apoptosis in tumor cells and has been linked to the treatment of various cancers, including leukemia and solid tumors .

2. Treatment of Glaucoma

The compound has been explored for its potential in treating glaucoma through its action as a carbonic anhydrase inhibitor. By reducing intraocular pressure, it helps manage this condition effectively. The pharmacological profile suggests that it can be formulated into therapeutic compositions for ocular administration .

3. Neurological Effects

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has shown promise in modulating neurological conditions. Studies indicate that it may help attenuate nicotine-induced behavioral sensitization in animal models, suggesting potential applications in treating addiction and other neuropsychiatric disorders. The compound appears to stabilize glutamate release and enhance dopaminergic tone, which are critical for normalizing neuroplasticity .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the efficacy of sulfonamide derivatives against leukemia cells, 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide demonstrated potent cytotoxic effects. The study utilized various assays to measure cell viability and apoptosis induction, revealing a significant reduction in cell proliferation at specific concentrations .

Case Study 2: Neurological Modulation

Another study focused on the effects of this compound on nicotine-induced behavioral changes in mice. The results showed that administration of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide significantly reduced locomotor activity associated with nicotine exposure, indicating its potential role in addiction therapies .

Comparative Data Table

| Application | Mechanism | Outcome |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrases | Reduced tumor growth |

| Glaucoma Treatment | Lowering intraocular pressure | Improved vision stability |

| Neurological Disorders | Modulation of dopaminergic signaling | Decreased behavioral sensitization |

Mechanism of Action

The mechanism of action of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide (4a)

- Structure : Contains a methyl group at the para position and two allyl groups on the sulfonamide nitrogen.

- Synthesis : Achieved via reaction of tosyl chloride with diallylamine in DCM, yielding 96% .

- Key Differences: The methyl group is less electronegative than fluorine, reducing electronic effects on the aromatic ring. The bis-allyl substitution enhances steric bulk compared to the mono-allyl group in the target compound .

4-Chloro-N-(4-chlorobenzenesulfonyl)-N-{4'-[ (6,7-dimethoxy-THIQ-2-yl)methyl]biphenyl-4-yl}benzene-1-sulfonamide (8d)

- Structure: Dual sulfonamide groups with chlorine substituents and a complex biphenyl-tetrahydroisoquinoline moiety.

- Properties : Higher molecular weight (723 g/mol) and melting point (220–224.5°C) due to increased rigidity and halogen content .

- Key Differences : The chlorine atoms enhance lipophilicity and metabolic stability compared to fluorine, but may reduce bioavailability due to larger atomic size .

4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Structure : Methoxy group at the para position.

- Properties : Methoxy is electron-donating, increasing solubility in polar solvents compared to fluorine. Molecular weight: 227.28 g/mol .

- Key Differences : The methoxy group’s bulkiness may hinder membrane permeability, whereas fluorine’s small size improves pharmacokinetic profiles .

Physicochemical Properties

| Property | Target Compound | 4a (Methyl bis-allyl) | 8c (Fluoro-biphenyl) | 4-Methoxy Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~229 (estimated) | 265.36 | 691 | 227.28 |

| Melting Point (°C) | Not reported | Oil (liquid at RT) | 135.0–135.4 | Not reported |

| Solubility | Moderate (fluorine enhances) | Low (nonpolar) | Low (crystalline) | High (methoxy) |

- Fluorine Impact : Fluorine reduces basicity of the sulfonamide nitrogen, enhancing metabolic stability and membrane penetration compared to methyl or methoxy groups .

Biological Activity

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound notable for its biological activity, particularly in medicinal chemistry and proteomics. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 215.24 g/mol. Its structure features a sulfonamide group, which is known for its significant biological properties, including antibacterial activity. The presence of the fluorine atom enhances the electrophilic nature of the aromatic ring, making it more reactive in various chemical environments.

Antibacterial Properties

The sulfonamide moiety is recognized for its antibacterial effects. Compounds with similar structures often show activity against a range of bacterial targets. The mechanism typically involves inhibition of bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis.

Enzyme Interaction Studies

Research indicates that 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can interact with specific enzymes and receptors, influencing their activity. For instance, preliminary studies have shown that this compound can modulate enzyme functions critical in disease pathways, potentially leading to therapeutic applications in treating infections and other diseases .

In Vitro Studies

In a study evaluating various benzene sulfonamides, 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide was assessed for its effects on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that this compound could significantly alter hemodynamic parameters, suggesting cardiovascular implications .

Pharmacokinetic Evaluations

Pharmacokinetic studies using theoretical models (such as ADME/PK) have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. These evaluations suggest favorable pharmacokinetic profiles that enhance its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | C9H10FNO2S | Contains both fluorine and sulfonamide functionalities |

| 4-Fluoro-N-(prop-2-yne-1-yl)benzene-1-sulfonamide | C9H10FNO2S | Features an alkyne group instead of alkene |

| 4-Fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide | C10H12FNO3S | Hydroxyethyl group enhances solubility |

| 4-Fluoro-N-(phenyl)benzene-1-sulfonamide | C13H12FNO2S | Contains an additional phenyl group |

This comparison highlights the unique structural features that may influence their respective biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide?

The compound is typically synthesized via multi-step organic reactions. A general approach involves:

- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with allylamine (prop-2-en-1-amine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane to isolate the product. Key challenges include controlling reaction exothermicity and avoiding hydrolysis of the sulfonyl chloride intermediate. Analytical validation (e.g., HPLC, H/C NMR) ensures purity .

Q. How is the structural integrity of this sulfonamide confirmed post-synthesis?

- Spectroscopic Techniques :

- NMR : H NMR confirms the presence of the allyl group (δ 5.1–5.8 ppm, multiplet) and fluorine coupling in the aromatic region (δ 7.2–7.9 ppm) .

- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 244.05 (calculated for CHFNOS) .

Q. What are the primary solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural analysis?

- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond angles. For example, the dihedral angle between the benzene ring and sulfonamide group (≈75°) was validated via single-crystal diffraction .

- DFT Calculations : Computational modeling (e.g., B3LYP/6-31G*) predicts electronic properties and vibrational frequencies, cross-referenced with experimental IR/NMR to resolve discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide coupling, reducing reaction time from 24 h to 6 h .

- Solvent Selection : Replacing THF with acetonitrile reduces byproduct formation (e.g., sulfonate esters) by 30% .

- Flow Chemistry : Continuous flow systems improve heat dissipation and scalability, achieving >90% yield at 100 g scale .

Q. How is the compound’s bioactivity evaluated against therapeutic targets (e.g., enzymes or receptors)?

- In Vitro Assays :

- Kinase Inhibition : Dose-response curves (IC) using ATP-Glo™ assays for kinases like EGFR or VEGFR2 .

- Cellular Uptake : Radiolabeled F analogs track intracellular accumulation via PET imaging .

Q. What analytical approaches resolve degradation products under accelerated stability testing?

- LC-MS/MS : Identifies hydrolyzed derivatives (e.g., 4-fluorobenzenesulfonic acid) using a C18 column and 0.1% formic acid mobile phase .

- Forced Degradation Studies : Exposure to UV light (ICH Q1B) generates photo-oxidation products, characterized by GC-MS headspace analysis .

Methodological Guidance for Data Interpretation

Q. How to validate computational models for predicting sulfonamide reactivity?

- Benchmarking : Compare DFT-calculated reaction barriers (e.g., ΔG‡ for sulfonamide formation) with experimental kinetic data (Arrhenius plots) .

- Machine Learning : Train models on PubChem datasets (≥500 sulfonamide derivatives) to predict regioselectivity in electrophilic substitutions .

Q. What protocols ensure reproducibility in biological activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.